molecular formula C24H18IN3O4 B2467175 2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate CAS No. 723320-28-3

2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate

Cat. No.: B2467175
CAS No.: 723320-28-3
M. Wt: 539.329
InChI Key: CMDNIAVCZYSXSL-UHFFFAOYSA-N
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Description

2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate is a complex organic compound that features a triazole ring, a methoxyphenyl group, and an iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Iodobenzoate Moiety: The iodobenzoate group can be synthesized by iodination of a benzoic acid derivative, followed by esterification with an appropriate alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amine or alcohol derivatives.

    Substitution: The iodobenzoate moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted benzoate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its triazole ring is known for its bioorthogonal properties, making it useful in bioconjugation studies.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The triazole ring and methoxyphenyl group are common motifs in drug design, suggesting that this compound may exhibit pharmacological activity.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, potentially inhibiting metalloproteins. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the iodobenzoate moiety could participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate

Uniqueness

Compared to these similar compounds, 2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate stands out due to the presence of the triazole ring, which imparts unique chemical reactivity and biological properties. The iodobenzoate moiety also provides opportunities for further functionalization through halogen bonding and substitution reactions.

This compound’s combination of functional groups makes it a valuable candidate for various scientific and industrial applications, highlighting its versatility and potential for innovation.

Properties

IUPAC Name

[2-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-2-oxoethyl] 3-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18IN3O4/c1-31-21-11-7-16(8-12-21)22-14-26-27-28(22)20-9-5-17(6-10-20)23(29)15-32-24(30)18-3-2-4-19(25)13-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDNIAVCZYSXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)COC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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